Product packaging for 2,3-Dimethylfuro[3,4-B]pyrazine-5,7-dione(Cat. No.:CAS No. 90196-41-1)

2,3-Dimethylfuro[3,4-B]pyrazine-5,7-dione

Cat. No.: B11768408
CAS No.: 90196-41-1
M. Wt: 178.14 g/mol
InChI Key: DEZSSEMIAAKOGT-UHFFFAOYSA-N
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Description

Contextualization within Fused Heterocyclic Systems

Fused heterocyclic systems are molecules in which at least two rings, with at least one being a heterocycle, share a bond. This fusion of rings creates rigid, planar, or three-dimensional structures with unique electronic and steric properties that are often not achievable with single-ring systems. Furo[3,4-b]pyrazine derivatives, including 2,3-Dimethylfuro[3,4-b]pyrazine-5,7-dione, are bicyclic heterocyclic compounds where a furan (B31954) ring is fused to a pyrazine (B50134) ring. nih.gov The pyrazine ring is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, while the furan ring is a five-membered aromatic ring containing one oxygen atom. mdpi.com The fusion of these two rings creates a scaffold with a distinct distribution of electrons and potential for a variety of chemical modifications, making it an attractive target for synthetic chemists.

Significance of Pyrazine-Containing Scaffolds in Modern Chemical Research

The pyrazine ring is a key structural motif in a multitude of biologically active compounds and functional materials. chemheterocycles.com Its presence can influence a molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for interactions with biological targets. sigmaaldrich.com Pyrazine derivatives have been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. cymitquimica.com This has led to the incorporation of the pyrazine scaffold into numerous clinically used drugs and compounds under investigation. sigmaaldrich.com The rigid and aromatic nature of the pyrazine ring also makes it a valuable component in the design of organic semiconductors and other functional materials.

Historical Development of Research on Furo[3,4-b]pyrazine Compounds

Research into pyrazine-containing fused heterocycles has a long history, with early interest driven by the isolation and study of natural products. The synthesis of the parent furo[3,4-b]pyrazine-5,7-dione (B1584572), also known as pyrazine-2,3-dicarboxylic anhydride (B1165640), has been documented, typically involving the dehydration of pyrazine-2,3-dicarboxylic acid. This compound has served as a precursor for the synthesis of more complex derivatives. While the parent compound has been the subject of some investigation, the specific derivative, this compound, appears to be a less explored area of research. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 90196-41-1. cymitquimica.com The study of this particular dimethylated analog represents a niche within the broader research on furo[3,4-b]pyrazines, with much of its potential yet to be fully elucidated.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O3 B11768408 2,3-Dimethylfuro[3,4-B]pyrazine-5,7-dione CAS No. 90196-41-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90196-41-1

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

2,3-dimethylfuro[3,4-b]pyrazine-5,7-dione

InChI

InChI=1S/C8H6N2O3/c1-3-4(2)10-6-5(9-3)7(11)13-8(6)12/h1-2H3

InChI Key

DEZSSEMIAAKOGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=O)OC2=O)C

Origin of Product

United States

Synthetic Methodologies for 2,3 Dimethylfuro 3,4 B Pyrazine 5,7 Dione and Its Analogues

Established Synthetic Pathways for Pyrazine (B50134) and Fused Pyrazine Cores

The pyrazine ring is a foundational component of the target molecule. Its synthesis is well-established, with several reliable methods available for creating both simple and substituted pyrazine systems.

Condensation reactions are a cornerstone of pyrazine synthesis. The most common approach involves the reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. nih.govslideshare.net This method is highly versatile, allowing for the preparation of a wide array of substituted pyrazines by varying the precursors. The initial reaction typically forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.net

For the synthesis of a 2,3-dimethylpyrazine (B1216465) core, a key precursor for the target molecule, one can react ethylenediamine (B42938) with diacetyl (2,3-butanedione). sciencemadness.org This reaction proceeds through the formation of 2,3-dimethyl-5,6-dihydropyrazine, which can be oxidized to yield 2,3-dimethylpyrazine. sciencemadness.org A patent describes a method involving the reaction of ethylenediamine and butanedione in ethanol, followed by refluxing with potassium hydroxide (B78521) and a metal oxide catalyst. google.com

Table 1: Examples of Condensation Reactions for Pyrazine Synthesis
Diamine PrecursorDicarbonyl PrecursorConditionsResulting Pyrazine Core
o-phenylenediamineGlyoxalAqueous, heatQuinoxaline (B1680401) (Benzopyrazine) orgsyn.orgmdpi.com
EthylenediamineDiacetyl (2,3-butanedione)Ethanol, KOH, metal oxide, reflux2,3-Dimethylpyrazine sciencemadness.orggoogle.com
2,3-DiaminomaleonitrileDiacetyl (2,3-butanedione)Heterogeneous copper-based catalyst, water5,6-Dimethylpyrazine-2,3-dicarbonitrile nih.gov
EthylenediaminePropylene glycol (a diol)Industrial process, heterogeneous catalystsSubstituted Pyrazines nih.gov

Fused pyrazine cores can be efficiently constructed through intramolecular cyclization, where a single molecule containing appropriate functional groups reacts with itself to form a new ring. This strategy is particularly useful for creating bicyclic and polycyclic systems. Annulation refers to the process of building a new ring onto an existing one.

Methods for synthesizing fused pyrazines include the intramolecular cyclization of diazo intermediates and the oxidative ring closure of hydrazones. mdpi.com For instance, 1,2,3-triazolo[1,5-a]pyrazines have been formed through the lead tetraacetate oxidation of the hydrazone of pyrazine-2-carbaldehyde. mdpi.com Ruthenium-catalyzed annulative transfer hydrogenation represents a modern approach, enabling the synthesis of tetrahydro fused-pyrazine derivatives from N-heteroaryl diamines and vicinal diols, generating water as the only byproduct. rsc.org These strategies highlight the versatility of building complex heterocyclic systems from suitably functionalized precursors.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules. nih.gov These reactions are advantageous over traditional multi-step syntheses due to their operational simplicity and ability to rapidly generate molecular diversity. nih.govbeilstein-journals.org

While a specific MCR for 2,3-Dimethylfuro[3,4-b]pyrazine-5,7-dione is not prominently documented, MCRs are widely used to synthesize other fused nitrogen-containing heterocycles. For example, three-component reactions involving an aldehyde, an amino-heterocycle (like 5-aminopyrazole), and a 1,3-dicarbonyl compound are used to produce pyrazolo[3,4-b]pyridines. researchgate.netnih.gov Similarly, novel pyrido[2,3-b]pyrazine (B189457) derivatives have been synthesized via MCRs. rsc.org These examples demonstrate the power of MCRs in constructing fused heterocyclic systems, a strategy that holds potential for the synthesis of furo[3,4-b]pyrazine analogues.

Table 2: Comparison of Multicomponent Reaction Strategies for Fused Heterocycles
Reaction TypeTypical ReactantsKey FeaturesResulting Core Structure
Four-component reactionAldehyde, hydrazine, β-ketoester, malononitrileForms two new rings in one pot; often catalyzed by a simple base like piperidine. nih.govPyrano[2,3-c]pyrazoles nih.gov
Three-component reactionAldehyde, 5-aminopyrazole, tetronic acidCan be performed in environmentally benign solvents like water or ionic liquids, often without a catalyst. researchgate.netFuro[3,4-e]pyrazolo[3,4-b]pyridines researchgate.net
Sequential three-component reactionPrimary amine, 1,2-diaza-1,3-diene, oxalyl chlorideSequential addition allows for controlled formation of complex structures. researchgate.netPyrazine-(2,3)-diones researchgate.net

Specific Synthetic Routes Towards Furo[3,4-b]pyrazine-5,7-dione (B1584572) Architectures

The final stage in the synthesis of the target molecule involves forming the fused furan-dione ring onto the pre-formed pyrazine core.

This approach builds the molecule from the ground up, starting with the synthesis of the necessary pyrazine precursor. To obtain the 2,3-dimethyl derivative, the synthesis would begin by forming the 2,3-dimethylpyrazine ring as described in section 2.1.1. Following the creation of the substituted pyrazine, the next critical step is the oxidation of the methyl groups to carboxylic acid functionalities. The oxidation of alkylpyrazines to pyrazinecarboxylic acids can be achieved using strong oxidizing agents like potassium permanganate. sciencemadness.org This creates the key intermediate, 2,3-dimethylpyrazine-5,6-dicarboxylic acid. The final step, dehydration of this dicarboxylic acid, yields the target furo[3,4-b]pyrazine-5,7-dione structure.

The compound furo[3,4-b]pyrazine-5,7-dione is structurally a cyclic anhydride (B1165640) of pyrazine-2,3-dicarboxylic acid. nih.gov Therefore, a direct and common synthetic route is the dehydration of the corresponding dicarboxylic acid. chembk.com This intramolecular cyclization is typically achieved by heating the dicarboxylic acid with a dehydrating agent.

For the parent compound, pyrazine-2,3-dicarboxylic acid is prepared by the oxidation of quinoxaline. orgsyn.org Traditional methods used potassium permanganate, but this can be a violent reaction producing significant waste. google.com More modern methods use oxidants like sodium chlorate (B79027) in an acidic system. google.com Once the dicarboxylic acid is obtained, it is converted to the anhydride. A recently developed green chemistry approach involves the intramolecular electrochemical dehydration of dicarboxylic acids, which avoids conventional dehydrating reagents. nih.govresearchgate.net

Table 3: Reagents for Dehydration of Dicarboxylic Acids to Anhydrides
Reagent/MethodReaction ConditionsKey Features
Acetic AnhydrideRefluxCommonly used, acts as both reagent and solvent.
ElectrolysisThiocyanate supporting electrolyte, applied currentA green, reagent-free method for intramolecular dehydration. nih.govresearchgate.net
Heat (Thermal Dehydration)Heating the dicarboxylic acid, often under vacuum.Simple method, but may require high temperatures.

Synthetic Strategies Utilizing Barbituric Acid Derivativesmdpi.comresearchgate.netresearchgate.net

Barbituric acid and its derivatives are versatile building blocks in the synthesis of various fused heterocyclic compounds, particularly those containing a pyrimidine (B1678525) ring. mdpi.comresearchgate.net While not a direct precursor to the pyrazine-based core of this compound, barbituric acid is central to the synthesis of analogous furo-pyrimidine systems, such as furo[2,3-d]pyrimidines. researchgate.netresearchgate.net These syntheses often proceed through multicomponent reactions where the pyrimidine ring is constructed or pre-existing in the barbituric acid starting material. mdpi.com

The general strategies involve reacting barbituric acids with a variety of reagents, including aldehydes, ketones, and alkenes, to construct the fused furan (B31954) ring. researchgate.net These reactions can be facilitated by different catalysts and conditions, leading to a diverse range of furo[2,3-d]pyrimidine (B11772683) derivatives. researchgate.net The versatility of barbituric acid chemistry provides a platform for creating libraries of compounds with potential pharmacological applications. mdpi.comnih.gov

Starting MaterialReagent(s)Product TypeReference
Barbituric AcidAromatic Aldehyde, Malononitrile, PyrrolidinePyrido-fused pyrimidine mdpi.com
1,3-Dimethylbarbituric AcidBenzylidene MalononitrilePyrano-fused barbituric acid mdpi.com
Barbituric AcidAlkenes or Alkynes, Cerium(IV) Ammonium NitrateFuro[2,3-d]pyrimidine researchgate.net

Advanced and Emerging Synthetic Techniques

Modern synthetic chemistry offers a variety of advanced techniques to improve the efficiency, selectivity, and environmental footprint of synthesizing complex molecules like furo[3,4-b]pyrazine derivatives.

Catalytic Strategies (e.g., Metal-Mediated and Metal-Free Approaches)researchgate.netresearchgate.netresearchgate.net

Catalysis plays a crucial role in the synthesis of fused pyrazine systems, offering pathways with higher yields and milder reaction conditions. Both metal-mediated and metal-free approaches have been successfully employed.

Metal-Mediated Approaches: Transition metals, particularly palladium and silver, are effective catalysts for constructing fused heterocyclic systems. Silver(I)-catalyzed heteroannulation has been used to create 2-chlorofuro[2,3-b]pyrazines from 1-(4-methoxybenzyl)-3,5-dichloropyrazin-2(1H)-ones following a Sonogashira coupling reaction. researchgate.net These halogenated intermediates can then undergo further functionalization through palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings. researchgate.net The intramolecular Heck cyclization, a palladium-catalyzed reaction, has also been utilized to construct polycyclic systems incorporating a pyrazine ring. researchgate.net

Metal-Free Approaches: There is a growing interest in developing catalyst-free synthetic methods. researchgate.net One-pot, three-component reactions for synthesizing pyrazolo[3,4-b]quinolin-5-one derivatives have been achieved under catalyst-free conditions by refluxing reagents in an ethanol/water mixture. researchgate.net These methods are advantageous due to their simplicity, reduced cost, and easier product isolation. researchgate.net The synthesis of various fused pyridine (B92270) derivatives, including pyrazolo[3,4-b]pyridines, has been accomplished through three-component reactions in ionic liquids without any catalyst. researchgate.net

Sustainable and Green Chemistry Methodologiesresearchgate.netresearchgate.netrsc.org

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. Key strategies include the use of environmentally benign solvents, catalyst-free conditions, and one-pot multicomponent reactions (MCRs).

Alternative Solvents: Water and ionic liquids are prominent green solvents. Syntheses of pyrazolo[3,4-b]quinolin-5-one and related compounds have been successfully performed in a water/ethanol mixture. researchgate.net Ionic liquids have been used as a medium for three-component reactions to produce pyrazolo[3,4-b]pyridine and quinolinone derivatives, offering advantages such as easier work-up, mild conditions, and high yields. researchgate.net

Catalyst-Free Reactions: As mentioned, numerous syntheses of fused pyrazine analogues are now designed to proceed without a catalyst, reducing waste and cost. researchgate.netresearchgate.net

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical and efficient as they combine multiple starting materials in a single step to form a complex product. This approach reduces reaction time, simplifies purification, and minimizes solvent usage. mdpi.comresearchgate.net The synthesis of various pyrazolo-fused pyridines and pyrimidines exemplifies the power of MCRs in sustainable chemistry. researchgate.netresearchgate.net

Green Chemistry ApproachTarget/Analogue SystemKey FeaturesReference
Catalyst-Free MCRPyrazolo[3,4-b]quinolin-5-onesSolvent: H₂O/EtOH; Good to high yields researchgate.net
Catalyst-Free MCRFuro[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-onesSolvent: Ionic Liquid; Mild conditions researchgate.net
MCR in Aqueous Media4-aryl-3-methyl-1-phenyl-7H-furo[3,4-e]pyrazolo[3,4-b]pyridine-5-onesCatalyst: TEBAC; Environmentally benign researchgate.net

Nucleophilic Aromatic Substitution of Hydrogen (SNH) in Related Fused Systemsresearchgate.netresearchgate.netthieme-connect.de

Nucleophilic Aromatic Substitution of Hydrogen (SNH) is a powerful, metal-free C-C and C-N bond-forming reaction for functionalizing electron-deficient aromatic rings like pyrazine. researchgate.netresearchgate.net This method avoids the need for pre-functionalized starting materials (e.g., halopyrazines), making it a more direct and atom-economical approach. thieme-connect.de

In the context of fused pyrazine systems, SNH reactions have been used to introduce substituents onto the pyrazine ring. For instance, enamines have been shown to react with 5-(2-bromophenyl)furazano[3,4-b]pyrazines via SNH at the pyrazine ring. researchgate.net The resulting products can then be used in subsequent reactions, such as intramolecular Heck cyclizations, to build even more complex polycyclic structures. researchgate.net The SNH reaction typically proceeds in two stages, involving the addition of a nucleophile to the electron-deficient ring, followed by oxidation to restore aromaticity. researchgate.net This strategy has proven effective for a variety of azine N-oxides and other activated heterocyclic systems. researchgate.net

Regioselectivity and Stereoselectivity Considerations in Furo[3,4-b]pyrazine Synthesisresearchgate.netnih.govnih.gov

Controlling the regioselectivity (where substituents attach) and stereoselectivity (the 3D arrangement of atoms) is critical for the synthesis of specific isomers of functional molecules.

Regioselectivity: In the synthesis of fused heterocyclic systems, regioselectivity is a key challenge, particularly in multicomponent reactions where multiple reactive sites exist. The formation of a specific constitutional isomer over others is often dictated by the reaction mechanism and the electronic and steric properties of the substrates. nih.gov For example, in the synthesis of pyrazolo[3,4-b]pyridine derivatives via three-component reactions, potential regioselectivity issues can be overcome by the in situ generation of a biselectrophile from an aldehyde and a carbonyl compound, which then reacts predictably with an aminopyrazole. researchgate.net In other systems, such as those involving pyridyne intermediates, substituents on the ring can influence the "aryne distortion," thereby directing incoming nucleophiles to a specific position and controlling the regiochemical outcome of the addition. nih.gov

Stereoselectivity: Stereoselectivity becomes important when chiral centers are present or formed during the synthesis. In the synthesis of complex natural products containing a pyrazine core, such as Ritterazine B, controlling the stereochemistry is paramount. nih.gov The synthesis of certain bis-steroidal pyrazine derivatives has focused specifically on achieving stereoselective outcomes, as the biological activity of these compounds is often highly dependent on the stereochemistry of substituents. nih.gov Achieving high stereoselectivity often requires the use of chiral auxiliaries, stereoselective catalysts, or substrate-controlled reactions where the existing stereochemistry of the starting material directs the formation of new stereocenters.

Chemical Reactivity and Mechanistic Studies of 2,3 Dimethylfuro 3,4 B Pyrazine 5,7 Dione

Investigations into Electrophilic and Nucleophilic Substitutions

Electrophilic Substitution: Detailed studies on the direct electrophilic aromatic substitution on the 2,3-Dimethylfuro[3,4-b]pyrazine-5,7-dione ring system are not extensively documented in the available literature. However, the reactivity can be inferred from the nature of the pyrazine (B50134) ring. Pyrazine itself is known to be highly resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms, which strongly withdraw electron density from the aromatic system. slideshare.netum.edu.my Any electrophilic attack would require harsh conditions and is expected to be sluggish. The methyl groups on the pyrazine ring are weak activating groups, but their effect is generally insufficient to overcome the profound deactivation by the nitrogen atoms and the fused electron-withdrawing anhydride (B1165640) ring. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation on the pyrazine ring of this compound are not considered facile transformations. libretexts.org

Nucleophilic Substitution: Nucleophilic substitution reactions primarily target the highly electrophilic carbonyl carbons of the anhydride moiety, a characteristic reaction of cyclic anhydrides. This is more accurately described as a nucleophilic acyl substitution leading to ring-opening, rather than a nucleophilic aromatic substitution on the ring itself.

While specific data for the 2,3-dimethyl derivative is scarce, studies on analogous structures such as quinoxaline-2,3-dicarboxylic anhydride and pyridine-2,3-dicarboxylic anhydride provide insight. The reaction of these anhydrides with nitrogen nucleophiles, like aromatic amines, typically results in the opening of the anhydride ring to form the corresponding amido-carboxylic acid derivatives. hilarispublisher.com For instance, the reaction of pyridine-2,3-dicarboxylic anhydride with various substituted anilines in acetic acid or toluene (B28343) leads to the formation of arylcarbamoylpyridinecarboxylic acids. hilarispublisher.com It is established that the nucleophilic attack preferentially occurs at the C-2 carbonyl group of the anhydride, which is rendered more electrophilic. hilarispublisher.com

A similar reactivity pattern is anticipated for this compound. Nucleophiles such as amines, alcohols, and organometallic reagents are expected to attack one of the carbonyl groups, leading to the cleavage of the furan (B31954) ring and the formation of 5,6-dimethylpyrazine-2-carboxy-3-carboxamides or esters, respectively.

Reaction Profiles of the Fused Pyrazine and Furan Rings

The fusion of the pyrazine and furan dione (B5365651) rings results in a system where the individual ring reactivities are significantly modified.

Pyrazine Ring: The pyrazine ring in the fused system retains its electron-deficient character. This makes the ring carbons less susceptible to attack by electrophiles. Conversely, this electron deficiency enhances the acidity of the methyl protons, although reactions involving their deprotonation are not commonly reported for this specific system. The primary role of the pyrazine ring is to act as an electron-withdrawing scaffold that influences the reactivity of the attached anhydride.

Furan Ring (Anhydride Moiety): The furan ring in this molecule does not exhibit the typical reactivity of an aromatic furan. As part of a cyclic anhydride, its chemical behavior is entirely dominated by the two carbonyl groups. The C-O-C bond of the anhydride is strained and readily cleaved by nucleophiles. The primary reaction profile of this ring is therefore one of ring-opening via nucleophilic acyl substitution, as detailed in the following section.

Transformations Involving the Dione Moiety

The dione moiety of this compound is a cyclic anhydride, which represents the most reactive site of the molecule for transformations. These reactions typically involve the nucleophilic attack at a carbonyl carbon, leading to the opening of the five-membered furan ring.

Hydrolysis: In the presence of water, particularly under basic or acidic conditions, the anhydride ring is expected to undergo hydrolysis to yield 5,6-Dimethylpyrazine-2,3-dicarboxylic acid. This is a reversible reaction, and the dicarboxylic acid can be converted back to the anhydride by dehydration, for example, by heating with acetic anhydride. doi.org

Alcoholysis: Reaction with alcohols results in the formation of monoester derivatives. Studies on the analogous quinoxaline-2,3-dicarboxylic anhydride show that treatment with alcohols leads to the corresponding acid esters. doi.org

Aminolysis: This is a common reaction where amines attack the anhydride to form amides. Reaction with ammonia (B1221849) would yield the diamide, while primary and secondary amines would form the corresponding N-substituted amides. doi.org For example, quinoxaline-2,3-dicarboxylic anhydride reacts with ammonia in methanol (B129727) to produce the diamide. doi.org

The table below summarizes the expected transformations of the dione moiety based on the reactivity of analogous pyrazine and quinoxaline (B1680401) dicarboxylic anhydrides.

NucleophileReagent ExampleExpected ProductReference Compound
WaterH₂O5,6-Dimethylpyrazine-2,3-dicarboxylic acidQuinoxaline-2,3-dicarboxylic anhydride doi.org
AlcoholMethanol (CH₃OH)Methyl 3-(carboxy)-5,6-dimethylpyrazine-2-carboxylateQuinoxaline-2,3-dicarboxylic anhydride doi.org
AmmoniaNH₃5,6-Dimethylpyrazine-2,3-dicarboxamideQuinoxaline-2,3-dicarboxylic anhydride doi.org
Primary AmineAniline (B41778) (C₆H₅NH₂)2-(Phenylcarbamoyl)-3-(5,6-dimethyl)pyrazinecarboxylic acidPyridine-2,3-dicarboxylic anhydride hilarispublisher.com

Ring Transformations and Rearrangement Pathways

Advanced Spectroscopic and Structural Characterization of Furo 3,4 B Pyrazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-Dimensional (1D) NMR (¹H, ¹³C)

For 2,3-Dimethylfuro[3,4-b]pyrazine-5,7-dione, ¹H NMR spectroscopy would be expected to show a distinct signal for the methyl (CH₃) protons. The chemical shift of this signal would provide information about the electronic environment of the methyl groups. Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. Key signals would be expected for the methyl carbons, the carbons of the pyrazine (B50134) ring, and the carbonyl carbons of the dione (B5365651) functionality. The chemical shifts of these signals would be indicative of their specific bonding and electronic environment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. In the IR spectrum of this compound, strong absorption bands would be expected for the carbonyl (C=O) stretching vibrations of the dione group. The exact frequency of these bands would be influenced by the fused ring system. Additionally, characteristic vibrations for the C-N bonds of the pyrazine ring and the C-O bonds of the furan (B31954) ring would be present. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic system.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound, HRMS would be used to confirm its molecular formula by matching the experimentally determined exact mass with the calculated theoretical mass. This technique would also reveal the fragmentation pattern of the molecule, offering further structural insights.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This data would offer an unambiguous confirmation of the molecular structure and provide insights into its crystal packing.

Electronic and Photophysical Spectroscopy (UV-Vis, Fluorescence) for Optical Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show absorption bands corresponding to π-π* and n-π* transitions within the aromatic and carbonyl systems. The wavelengths of maximum absorption (λmax) would be characteristic of the conjugated system. Fluorescence spectroscopy would be used to investigate the emission properties of the molecule after electronic excitation. This would determine if the compound is fluorescent and, if so, provide its emission spectrum and quantum yield, which are important parameters for applications in materials science and bio-imaging.

Theoretical and Computational Chemistry Applications to Furo 3,4 B Pyrazine Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic characteristics of pyrazine (B50134) derivatives. nih.govmostwiedzy.plmdpi.com DFT methods, such as the widely used B3LYP hybrid functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to perform geometric optimization and calculate various electronic properties. nih.govmostwiedzy.plrsc.org These calculations provide a detailed understanding of the molecule's ground state geometry, orbital energies, and charge distribution, which are crucial for predicting its stability and chemical reactivity. mdpi.comresearchgate.net For instance, DFT has been successfully used to explore the optimized structures and energetic properties of various furazanopyrazine derivatives. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to undergo electronic excitation. mdpi.com In studies of various pyrazine derivatives, DFT calculations have shown how different substituents can modify the HOMO and LUMO energy levels and, consequently, the energy gap. For example, in pyrido[3,4-b]pyrazine-based sensitizers, extending the π-conjugation of a donor group was found to raise the HOMO energy, leading to a smaller energy gap and a red shift in the absorption spectra. rsc.org Similarly, for a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the HOMO-LUMO gap was found to be in the range of 4.21–4.93 eV, indicating varying levels of reactivity based on the aryl substituent. mdpi.com The oxadiazolopyrazine moiety in certain push-pull chromophores has been identified as a strong electron acceptor, resulting in the lowest calculated HOMO-LUMO gaps compared to related structures. mdpi.com

Table 1: Illustrative FMO Data for Related Pyrazine Derivatives This table presents representative data for analogous compounds to illustrate the outputs of FMO analysis.

Compound Class EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Source
Pyrido[2,3-b]pyrazine (B189457) derivative - - 3.444 nih.gov
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide - - 4.21 - 4.93 mdpi.com

Chemical Hardness (η) and Softness (σ) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," less reactive, and less polarizable. Softness is the reciprocal of hardness, so a "soft" molecule has a small energy gap and is more reactive. nih.gov

Electrophilicity Index (ω) : This parameter quantifies the ability of a species to accept electrons.

These GRPs are valuable for comparing the reactivity of different derivatives within a chemical series. For example, studies on pyrido[2,3-b]pyrazine compounds have shown a direct correlation between a lower HOMO-LUMO gap, a smaller hardness value, and a greater softness value, indicating higher reactivity. nih.gov

Table 2: Illustrative Global Reactivity Parameters for a Pyrido[2,3-b]pyrazine Derivative This table presents representative data for an analogous compound to illustrate the outputs of GRP analysis.

Parameter Value Unit Source
Hardness (η) 1.722 eV nih.gov

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Studies

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and stability. researchgate.netmdpi.com By simulating the motions of atoms and molecules over time, MD can be used to explore the conformational landscape of furo[3,4-b]pyrazine derivatives and their interactions with other molecules, such as solvent or biological macromolecules. researchgate.netrsc.org

In studies of related pyrazine-containing compounds, MD simulations have been used to determine preferred solution structures and investigate the stability of intramolecular hydrogen bonds. researchgate.net When studying protein-ligand complexes, MD simulations can assess the stability of the ligand within the binding pocket over a period of nanoseconds. mdpi.comchemrxiv.org Key metrics such as the root-mean-square deviation (RMSD) of atomic positions are monitored to evaluate the stability of the complex during the simulation. mdpi.com

In Silico Prediction of Spectroscopic Properties

Computational methods are widely used for the in silico prediction of various spectroscopic properties, which can then be compared with experimental data to validate molecular structures. researchgate.netbhu.ac.innih.gov DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman spectra), while Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). rsc.orgnih.gov

The theoretical UV-Vis spectra computed with TD-DFT can elucidate the nature of electronic transitions, often linking them to excitations from the HOMO to the LUMO or other low-lying unoccupied orbitals. rsc.orgrsc.org This approach has been successfully applied to pyrazine Schiff base derivatives and pyrido[3,4-b]pyrazine-based sensitizers to understand their absorption characteristics. rsc.orgrsc.org These computational predictions serve as a powerful complement to experimental spectroscopic characterization. nih.govrsc.org

Computational Approaches to Allosteric Signaling and Protein-Ligand Interaction Mechanisms

Harnessing allostery, where a molecule binds to a site on a protein distant from the active site to modulate its function, is an emerging paradigm in drug discovery. nih.gov Computational methods are essential for identifying these often-elusive allosteric binding sites and understanding the mechanisms of protein-ligand interactions. nih.govnih.gov

A variety of computational techniques are used to explore these complex interactions for compounds like furo[3,4-b]pyrazine derivatives. nih.govresearchgate.net Molecular docking is a common method used to predict the preferred binding orientation of a ligand to a protein and to estimate its binding affinity. nih.govresearchgate.net For discovering novel allosteric sites, more advanced techniques are employed, including simulations that map the entire protein surface to identify potential "hot spots" for ligand binding. nih.govresearchgate.net Furthermore, in silico screening of large chemical libraries against protein targets, as has been done with pyrazine derivatives against PIM-1 kinase, allows for the identification of potential inhibitors and the elucidation of key binding interactions. researchgate.net These computational strategies are crucial for guiding the rational design of new allosteric modulators. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for designing and optimizing lead compounds. By establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity, QSAR models can predict the activity of novel, unsynthesized molecules, thereby guiding synthetic efforts toward more potent and selective derivatives. While specific QSAR models for 2,3-Dimethylfuro[3,4-B]pyrazine-5,7-dione are not extensively documented in publicly available research, the principles of QSAR have been effectively applied to structurally related furo[3,4-b]pyrazine analogues, particularly furazano[3,4-b]pyrazines, to elucidate the key structural features governing their biological activities.

Detailed structure-activity relationship (SAR) studies, which are the foundation for QSAR, have been conducted on a series of furazano[3,4-b]pyrazine derivatives to understand their activity as mitochondrial uncouplers. nih.govbohrium.com These studies systematically modified the core structure and evaluated the impact on the oxygen consumption rate, providing the essential data needed to build a QSAR model.

Key findings from these SAR studies highlight several critical structural determinants for activity:

Core Structure Importance : The integrity of the furazan (B8792606), pyrazine, and aniline (B41778) rings is crucial for the mitochondrial uncoupling activity. The removal of any of these components results in a complete loss of function. nih.gov

Aniline Moiety : Both the nitrogen atom and the phenyl ring of the aniline substituent are essential. This suggests the nitrogen linker plays a key role in the protonation state of the scaffold, which is vital for its proton-transporting function across the mitochondrial membrane. nih.govbohrium.com

Substituent Effects : The nature and position of substituents on the aniline ring significantly modulate activity. For instance, the introduction of halogen atoms like fluorine can affect the compound's pKa, which is a critical parameter for the ability to transport protons. nih.govbohrium.com An ortho- and para-difluoro substitution pattern on the aniline ring was found to markedly improve potency. nih.gov

These qualitative SAR findings provide the basis for developing a quantitative QSAR model. In a typical QSAR study, various molecular descriptors would be calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure, including:

Electronic Properties : Such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). Theoretical density functional theory (DFT) calculations have been used to demonstrate the high electron-withdrawing character of the furazanopyrazine core, a key electronic feature that would be captured in a QSAR model. researchgate.net

Steric Properties : Such as molecular volume, surface area, and specific shape indices.

Hydrophobicity : Quantified by the partition coefficient (logP), which influences how a compound interacts with biological membranes.

Topological Indices : Which describe the connectivity of atoms within the molecule.

Once calculated, these descriptors are used as independent variables, and the biological activity (e.g., EC₅₀ or IC₅₀ values) is the dependent variable in a statistical regression analysis to build the QSAR equation. This equation can then be used to predict the activity of new compound designs, prioritizing the synthesis of molecules with the highest predicted potency.

The table below presents data from a SAR study on furazano[3,4-b]pyrazine derivatives, illustrating the type of data that forms the input for a QSAR model.

CompoundAniline Ring SubstitutionEC₅₀ (nM) for Oxygen Consumption Rate
BAM152-fluoro-4-bromoaniline140
Analogue 12,4-difluoroaniline40
Analogue 24-chloroanilineSimilar to BAM15
Analogue 3Phenyl ether linkageInactive
Analogue 42-fluorophenyl ether linkageInactive

EC₅₀ values represent the concentration required to elicit a half-maximal response in stimulating the oxygen consumption rate, a measure of mitochondrial uncoupling. Data sourced from research on furazano[3,4-b]pyrazines as mitochondrial uncouplers. nih.gov

By applying computational techniques to this data, a predictive QSAR model can be constructed. This model would provide quantitative insights into the specific contributions of electronic, steric, and hydrophobic features, enabling the rational, in silico design of novel furo[3,4-b]pyrazine derivatives with optimized biological activity.

Structure Activity Relationship Sar Studies and Mechanistic Investigations of Furo 3,4 B Pyrazine Analogues

Design Principles for Modulating Molecular Recognition and Interaction

The design of furo[3,4-b]pyrazine analogues is guided by principles aimed at optimizing their interaction with biological targets. The heteroaromatic nature of the pyrazine (B50134) ring allows for a unique combination of polar and nonpolar interactions, which is fundamental to its molecular recognition. nih.gov The nitrogen atoms in the pyrazine ring frequently act as hydrogen bond acceptors, a key interaction in many ligand-protein binding events. nih.gov

Structure-activity relationship (SAR) studies on related heterocyclic systems, such as furazano[3,4-b]pyrazines, provide a framework for understanding how structural modifications can modulate activity. For instance, in a series of furazano[3,4-b]pyrazine derivatives studied as mitochondrial uncouplers, the core heterocyclic structure, including the pyrazine ring, was found to be essential for activity. nih.gov The potency and efficacy of these analogues were significantly influenced by the nature of substituents on an associated aniline (B41778) ring. nih.gov

Key design principles derived from these studies include:

Halogenation: The introduction of fluorine atoms on substituent rings can dramatically enhance potency. For example, replacing a hydrogen with a fluorine atom on an aniline substituent of a furazanopyrazine analog significantly increased its mitochondrial uncoupling ability. nih.gov

Lipophilicity and Acidity: The electron-withdrawing properties of the fused heterocyclic system (like the furo- or furazano- moiety) contribute to the acidity and lipophilicity of the compounds, which are critical for their biological function, such as transporting protons across mitochondrial membranes. nih.gov

Linker Modification: The nature of the chemical linker between the core heterocycle and its substituents is crucial. Replacing an aniline nitrogen linker with an ether linkage in certain furazanopyrazine analogues resulted in a complete loss of activity, highlighting the specific geometric and electronic requirements for molecular interaction. nih.gov

These principles underscore the importance of fine-tuning the electronic properties and spatial arrangement of substituents around the core furo[3,4-b]pyrazine scaffold to achieve desired biological activity.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which furo[3,4-b]pyrazine analogues exert their effects is crucial for their development as therapeutic agents or research tools. This involves studying their binding interactions with receptors and enzymes and their broader impact on cellular pathways.

The pyrazine core is a versatile scaffold for engaging in various types of ligand-receptor interactions. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals that the most common interaction is a hydrogen bond with the pyrazine nitrogen atom acting as an acceptor. nih.gov Other significant interactions include weak hydrogen bonds with pyrazine hydrogens as donors, π-stacking interactions, and coordination with metal ions. nih.gov The binding mode is often complex, involving a combination of these interactions to achieve high affinity and specificity for a target protein. nih.gov

In the context of enzyme inhibition, analogues of furo[3,4-b]pyrazine can be designed to target specific enzyme active sites. For example, studies on related furazano[3,4-b]pyrazines as mitochondrial uncouplers show that they function by disrupting the proton motive force, a mechanism that bypasses ATP synthase. nih.govnih.gov This indicates that these molecules interact with the mitochondrial membrane to transport protons, effectively inhibiting the process of oxidative phosphorylation. The efficiency of this inhibition is directly tied to the structural features established in SAR studies. nih.gov Computational modeling and molecular docking can further elucidate these binding modes, predicting how ligands fit into receptor pockets and which residues they interact with. mdpi.comresearchgate.net

Modifying the core heterocyclic structure of furo[3,4-b]pyrazine analogues can profoundly alter their physicochemical properties and, consequently, their biological effects. The replacement of one heterocycle with another can lead to new chemical diversity and improved properties. nih.gov

Influence of Stereochemistry and Conformational Features on Activity Profiles

Stereochemistry and conformational flexibility are critical determinants of the biological activity of chiral molecules. nih.govnih.gov For furo[3,4-b]pyrazine analogues that possess stereocenters, the spatial arrangement of atoms can dictate the molecule's ability to bind to its biological target. nih.gov Biological systems, such as receptors and enzymes, are inherently chiral, and they often exhibit stereospecific recognition, meaning one enantiomer or diastereomer may bind with significantly higher affinity than another. nih.govmalariaworld.org

The differential activity between stereoisomers can be attributed to several factors:

Target Binding: Only one isomer may have the correct three-dimensional orientation to fit into the binding site of a protein. Molecular modeling studies can reveal the structural and stereochemical requirements for an efficient interaction, including the formation of key bonds that lead to target inhibition. nih.govmalariaworld.org

Pharmacokinetics: Stereochemistry can influence a drug's absorption, distribution, metabolism, and excretion (ADME). For instance, stereoselective uptake by transport systems can lead to higher intracellular concentrations of the more active isomer. nih.gov

Conformational Rigidity: The conformation of a molecule—its specific 3D shape—is also vital. Fused ring systems like furo[3,4-b]pyrazine can introduce conformational rigidity, which can be advantageous in drug design. rsc.org A more rigid molecule has lower conformational entropy, which can lead to a more favorable binding affinity if its fixed conformation is complementary to the target's binding site. researchgate.net Computational studies using density functional theory (DFT) and molecular dynamics can help understand the preferred conformations and the planarity of such heterocyclic systems. rsc.org

Therefore, the synthesis and evaluation of enantiomerically pure furo[3,4-b]pyrazine analogues are essential to fully characterize their activity profiles and identify the most potent and selective isomers. nih.gov

In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADMET Modeling)

In silico methods are invaluable tools in modern drug discovery for predicting the pharmacokinetic and drug-likeness properties of novel compounds before their synthesis, saving time and resources. nih.govresearchgate.net These computational models evaluate a molecule's potential to be developed into a drug by assessing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.gov

For furo[3,4-b]pyrazine analogues, key properties are predicted using various models:

Drug-Likeness: This is often assessed using rules like Lipinski's "Rule of Five," which sets criteria for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors to predict oral bioavailability. nih.gov Other filters, such as the Ghose filter, provide additional criteria based on molar refractivity and atom counts. researchgate.net

Pharmacokinetics (ADME):

Absorption: Parameters like Caco-2 cell permeability (predicting intestinal absorption) and skin permeability are calculated. mdpi.com

Distribution: Predictions include blood-brain barrier penetration and plasma protein binding, which affect how a compound is distributed throughout the body. nih.gov

Metabolism: Models can predict a compound's affinity for cytochrome P450 enzymes, which are crucial for drug metabolism. nih.gov

Excretion: Properties related to a compound's elimination from the body are estimated.

Toxicity: In silico models can predict potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. mdpi.com

The table below presents a hypothetical ADMET profile for a representative furo[3,4-b]pyrazine analogue, based on parameters commonly evaluated in computational studies.

ParameterPredicted ValueSignificance
Molecular Weight (g/mol)<250Fulfills Lipinski's rule (<500)
LogP2.5Good lipophilicity (Lipinski's rule ≤5)
Hydrogen Bond Donors0Fulfills Lipinski's rule (≤5)
Hydrogen Bond Acceptors5Fulfills Lipinski's rule (≤10)
Topological Polar Surface Area (TPSA)69.2 ŲPredicts good oral bioavailability (<140 Ų)
Caco-2 PermeabilityHighSuggests good intestinal absorption
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity
HepatotoxicityLowLow risk of liver injury

These in silico predictions guide the selection and optimization of furo[3,4-b]pyrazine analogues with favorable drug-like properties for further experimental investigation. nih.govmdpi.com

Applications of Furo 3,4 B Pyrazine Derivatives in Advanced Materials Science and Non Biological Fields

Development of High-Energy Materials

The nitrogen-rich pyrazine (B50134) ring, especially when fused with other heterocyclic systems like furazan (B8792606) (an oxadiazole), forms the backbone of potent energetic materials. researchgate.net Derivatives of difurazano[3,4-b,e]pyrazine are of particular interest in the search for high-energy density materials (HEDMs). nih.gov Computational studies using density functional theory (DFT) have been employed to design and predict the properties of various energetic derivatives. jove.com

Research has shown that introducing specific functional groups, or "explosophores," such as nitro (-NO2), azido (B1232118) (-N3), and N-oxide functionalities to the furazan-pyrazine fused ring system is a favorable strategy for enhancing energetic performance. jove.com These modifications can significantly increase the heat of formation, density, and oxygen balance of the compounds. jove.com For instance, the -N3 group is highly effective at improving the heat of formation, while tetrazole rings or -C(NO2)3 groups contribute substantially to detonation properties. nih.gov

One synthesized example, 5,6-Diaminofurazano[3,4-b]pyrazine-4,7-dioxide (DAFPO), has been identified as a novel low-sensitivity energetic material with high-energy characteristics. It possesses a calculated density of 1.86 g·cm⁻³ and a heat of formation of 753.5 kJ·mol⁻¹. Its predicted detonation velocity and pressure are 8836 m·s⁻¹ and 36.0 GPa, respectively, while exhibiting low sensitivity to impact and friction, making it a potentially safer alternative to conventional explosives like RDX and HMX. nih.govresearchgate.net

Table 1: Energetic Properties of Selected Furazano/Furoxano-Pyrazine Derivatives
Compound Name/IdentifierDensity (g/cm³)Detonation Velocity (D, m/s)Detonation Pressure (P, GPa)Source
5,6-Diaminofurazano[3,4-b]pyrazine-4,7-dioxide (DAFPO)1.86 (calculated)8836 (calculated)36.0 (calculated) nih.gov
Trifuroxan-fused 1,2-diazocine compound 84-9,41739.2 researchgate.net
3,4-bis(4'-nitrofuroxano-3')furoxan 851.9149,50340.8 researchgate.net
Bifurazano[3,4-b:3',4'-f]furoxano[3″,4″-d]oxacyclohetpatriene 411.8668,256- researchgate.net
Trifurazanoxyheterocycloheptene 421.9358,646- researchgate.net

Materials for Molecular Magnetism

The pyrazine core, a fundamental component of the furo[3,4-b]pyrazine scaffold, plays a crucial role in the field of molecular magnetism. nih.gov Pyrazine and its derivatives are widely used as bridging ligands in coordination polymers and metal-organic frameworks (MOFs) to connect paramagnetic metal centers. nih.govrsc.org These bridges facilitate magnetic superexchange interactions between the metal ions, allowing for the propagation of magnetic order throughout the material. nih.gov The resulting materials can exhibit a range of magnetic behaviors, including antiferromagnetism, and can be designed as quasi-one-dimensional or two-dimensional quantum magnets. jove.comrsc.org

A key strategy in designing purely organic magnets involves the generation of stable radical anions from heterocyclic scaffolds. nih.gov The furazano[3,4-b]pyrazine moiety has been identified as a promising framework for creating such open-shell systems. mdpi.com The ease of one-electron reduction in these systems leads to the formation of stable radical anions, where the unpaired electron is the source of magnetism. mdpi.com Quantum-chemical studies have shown that the exchange coupling energy between neighboring radical anions in these materials can be sensitive to their relative positions, indicating that their magnetic properties can be tuned. nih.gov The development of these molecule-based magnets offers advantages over traditional inorganic magnets, such as chemical tunability and potentially lower production energy costs. nih.gov

Design of Nonlinear Optical (NLO) Materials

Furo[3,4-b]pyrazine analogues, particularly nih.govjove.comnih.govoxadiazolo[3,4-b]pyrazine (also known as furazanopyrazine), are powerful building blocks for materials with second-order nonlinear optical (NLO) properties. researchgate.net These properties are valuable for applications in optoelectronics and photonics, such as frequency doubling of light. nih.gov The efficacy of these materials stems from their use as strong electron-accepting (acceptor) units in "push-pull" chromophores. nih.gov

These NLO-active molecules are typically designed with a D-π-A architecture, consisting of an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge. nih.gov The furazanopyrazine core serves as a highly effective acceptor, demonstrating a stronger electron-withdrawing character than similar non-annulated pyrazine analogues. nih.gov By pairing this acceptor with various donor groups (like diphenylamino or carbazol-9-yl) and π-linkers (like phenylene or thienylene), researchers can fine-tune the material's electrochemical, photophysical, and NLO properties. nih.gov Theoretical DFT calculations are frequently used to rationalize the structure-property relationships and predict the NLO responses, such as the first hyperpolarizability, of newly designed molecules. nih.govrsc.org

Sensor Technologies and Chemosensors

The unique electronic and photophysical properties of pyrazine-based heterocyclic systems make them excellent candidates for the development of chemosensors. researchgate.net Derivatives of nih.govjove.comnih.govoxadiazolo[3,4-b]pyrazine have been shown to function as effective multifunctional chemosensors. nih.gov These sensors often operate based on changes in their fluorescence emission upon interaction with a target analyte.

For example, novel pyrazine-derived fluorescent sensors have been designed for the highly selective and sensitive detection of metal ions. acs.orgmdpi.com One such sensor, incorporating a furan (B31954) unit, exhibits a significant enhancement in fluorescence intensity specifically in the presence of Al³⁺ ions, a phenomenon attributed to chelation-enhanced fluorescence (CHEF). acs.org This allows for the detection of Al³⁺ at concentrations as low as 10⁻⁷ mol L⁻¹. acs.orgmdpi.com Similarly, other pyrazine derivatives have been developed as "turn-on" fluorescent sensors for different cations, such as Zn²⁺, where fluorescence is quenched in the free sensor via a photoinduced electron-transfer (PET) process and restored upon binding to the target ion.

Semiconductor and Electronic Device Applications

The fusion of pyrazine with other heterocycles has led to the creation of advanced organic semiconductor materials. Thieno[3,4-b]pyrazine (B1257052), an analogue of the furo[3,4-b]pyrazine system, is a particularly effective building block for producing low band gap conjugated polymers. These materials are in high demand for applications in organic photovoltaic devices (OPVs) and organic photodetectors (OPDs). The strong electron-accepting nature of the thieno[3,4-b]pyrazine unit, when incorporated into a donor-acceptor (D-A) polymer backbone, facilitates intramolecular charge transfer, which is crucial for the performance of these electronic devices.

In the realm of solar energy, pyrazine derivatives have been engineered for use in multiple types of solar cells. Pyrido[3,4-b]pyrazine-based organic sensitizers have been successfully employed in dye-sensitized solar cells (DSSCs), achieving power conversion efficiencies of over 7% with high long-term stability. Furthermore, a pyrazine-cored hole transport material was designed for use in p-i-n planar perovskite solar cells, demonstrating a 15% improvement in efficiency compared to a standard material. The pyrazine core in this context enhances crystallinity and charge transfer properties, leading to significantly improved hole mobility.

Fluorescent Probes and Labels in Chemical Biology Research

Fluorescent probes are indispensable tools in chemical biology for visualizing and studying biological processes. researchgate.net The core structures of many fluorescent molecules are modular, allowing chemists to elaborate upon them to create tailored probes. researchgate.net Pyrazine-based systems, including nih.govjove.comnih.govoxadiazolo[3,4-b]pyrazine derivatives, have been utilized in the design of such probes. nih.gov

The development of fluorogenic reactions—reactions that generate a fluorescent product from non-fluorescent reactants—is a key area of chemical biology. The pyrazine scaffold can be incorporated into molecules designed to "turn on" their fluorescence in response to a specific chemical reaction or binding event. This principle is similar to that used in chemosensors but is applied within a biological context to label biomolecules or report on enzymatic activity. researchgate.net The versatility of the pyrazine core allows for the synthesis of a diverse library of compounds that can be screened for desirable photophysical properties and reactivity for applications in live-cell imaging and biological assays.

Ligand Design in Catalysis and Coordination Chemistry (e.g., N-Heterocyclic Carbenes)

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and homogeneous catalysis due to their strong σ-donating properties and steric tunability. The pyrazine framework has been successfully integrated into novel NHC architectures. Researchers have shown that a bis(imino)pyrazine ligand scaffold can support a bimetallic structure where the heterocyclic core simultaneously coordinates to one metal center as a pincer-type ligand while also acting as an N-heterocyclic carbene to ligate a second metal center.

This pyrazine-based NHC exhibits strong σ-donating and π-accepting properties. A unique feature of this system is its redox activity; the complex can be reversibly oxidized, which alters its electronic properties. This redox-switchable behavior was demonstrated in the catalytic hydrosilylation of a ketone, where the reaction rate could be controlled by changing the oxidation state of the catalyst. The ability to incorporate pyrazine units into NHC ligands opens new avenues for designing redox-switchable catalysts and novel coordination compounds.

Future Perspectives and Emerging Research Avenues in Furo 3,4 B Pyrazine Chemistry

Innovations in Synthetic Methodologies and Process Optimization

The synthesis of furo[3,4-b]pyrazine derivatives is continually being refined to improve efficiency, yield, and sustainability. Future advancements are likely to focus on several key areas:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to structurally diverse furo[3,4-b]pyrazines. The development of novel MCRs will enable the rapid generation of libraries of derivatives for screening and optimization.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. researchgate.netresearchgate.net Further exploration of microwave-assisted protocols for the synthesis of furo[3,4-b]pyrazines will be crucial for process optimization.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. The adoption of flow chemistry for the synthesis of furo[3,4-b]pyrazine intermediates and final products could streamline their production for research and industrial applications.

Green Chemistry Approaches: A growing emphasis on environmentally friendly chemical processes will drive the development of greener synthetic routes. This includes the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste and environmental impact.

Advanced Characterization Techniques and Data Interpretation

A thorough understanding of the structure-property relationships of furo[3,4-b]pyrazine derivatives is essential for their rational design and application. Advanced characterization techniques will play a pivotal role in this endeavor:

Spectroscopic and Crystallographic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are fundamental for elucidating the precise chemical structure and stereochemistry of novel furo[3,4-b]pyrazine compounds. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods are increasingly used to predict and interpret the electronic, optical, and reactive properties of molecules. rsc.org These tools can provide valuable insights into the behavior of furo[3,4-b]pyrazines and guide the design of new derivatives with desired characteristics.

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. youtube.comnih.gov These technologies can be applied to the design of novel furo[3,4-b]pyrazine derivatives in several ways:

De Novo Molecular Design: Generative AI models can design novel molecular structures with desired properties, expanding the accessible chemical space of furo[3,4-b]pyrazines. tandfonline.com

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of new compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. mdpi.com

Structure-Activity Relationship (SAR) Analysis: AI can identify complex patterns in SAR data, providing a deeper understanding of how structural modifications influence the properties of furo[3,4-b]pyrazine derivatives. mdpi.com

Exploration of Novel Reactivity and Transformative Potential

The furo[3,4-b]pyrazine core possesses a unique combination of electronic and structural features that can be exploited to develop novel chemical transformations and functional materials. Future research in this area may include:

Catalysis: The nitrogen atoms in the pyrazine (B50134) ring and the oxygen atom in the furan (B31954) ring can act as coordination sites for metal catalysts, opening up possibilities for their use in asymmetric catalysis and other catalytic applications.

Materials Science: The planar structure and tunable electronic properties of furo[3,4-b]pyrazines make them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net

Medicinal Chemistry: Pyrazine derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The furo[3,4-b]pyrazine scaffold represents a promising starting point for the development of new therapeutic agents. nih.gov

Interdisciplinary Research Frontiers

The full potential of furo[3,4-b]pyrazine chemistry will be realized through collaborations between chemists, biologists, materials scientists, and computational scientists. Key interdisciplinary research frontiers include:

Chemical Biology: The development of furo[3,4-b]pyrazine-based chemical probes and fluorescent labels can aid in the study of biological processes and the identification of new drug targets.

Supramolecular Chemistry: The ability of furo[3,4-b]pyrazines to participate in non-covalent interactions can be harnessed to construct complex supramolecular architectures with novel functions.

Nanotechnology: The incorporation of furo[3,4-b]pyrazine derivatives into nanomaterials can lead to the development of advanced sensors, drug delivery systems, and imaging agents.

Q & A

Q. What are the established synthetic routes for 2,3-Dimethylfuro[3,4-B]pyrazine-5,7-dione?

The compound is synthesized via cyclization of o-phenylenediamine with glyoxal to form benzopyrazine, followed by oxidation to pyrazinedicarboxylic acid. Subsequent dehydration with acetic anhydride yields the final product. Reaction conditions (e.g., temperature, stoichiometry) must be tightly controlled to avoid side reactions. Analytical methods like HPLC or NMR should confirm purity at each step .

Q. How can structural characterization of this compound be performed?

Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions on the fused furopyrazine ring.
  • FT-IR to identify anhydride carbonyl stretches (~1770–1810 cm⁻¹).
  • X-ray crystallography for definitive stereochemical assignment, as demonstrated in related pyrazine-dione derivatives .

Q. What safety precautions are required when handling this compound?

Safety data indicate skin/eye irritation (Category 2/2A) and potential organ toxicity. Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizers. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical evaluation. Store at –20°C in airtight containers .

Advanced Research Questions

Q. How can discrepancies in reported melting points (210°C vs. 223–224°C) be resolved?

Conflicting thermal data may arise from polymorphic forms or decomposition during analysis. Use differential scanning calorimetry (DSC) to determine melting behavior and thermogravimetric analysis (TGA) to monitor decomposition. Ensure heating rates are standardized (e.g., 10°C/min under inert gas) .

Q. What strategies optimize its use as a precursor for heterocyclic compounds?

The anhydride moiety reacts with nucleophiles (e.g., amines, hydrazines) under mild conditions. For example:

  • React with hydrazine hydrate to form phthalazine-1,4-diones via cyclization (acetic acid, 80°C).
  • Use Vilsmeier reactions to differentiate between N-aminophthalimides and dione derivatives . Monitor reaction progress via LC-MS and adjust pH/temperature to control regioselectivity.

Q. How does its electronic structure influence applications in materials science?

The fused furopyrazine core is electron-deficient, making it suitable for donor-acceptor polymers. Computational studies (DFT) predict a low band gap (~1.5 eV) when coupled with electron-rich thiophene or triarylamine units. Synthesize derivatives via Pd-catalyzed C–H activation and validate optoelectronic properties using cyclic voltammetry and UV-vis-NIR spectroscopy .

Q. What experimental approaches elucidate tautomerization or cyclization mechanisms?

  • Kinetic studies : Use time-resolved NMR or UV-vis to track intermediate formation.
  • Isotopic labeling : Introduce ¹⁵N or deuterium to trace proton transfer steps.
  • Theoretical modeling : Compare energy barriers for tautomers (e.g., N-aminophthalimides vs. diones) using Gaussian or ORCA software .

Q. How can its solubility be improved for biological assays?

Modify the anhydride group:

  • Synthesize ester derivatives (e.g., methyl/ethyl esters) via alcoholysis.
  • Incorporate polar substituents (e.g., –OH, –NH₂) via nucleophilic ring-opening. Assess solubility in DMSO/water mixtures and measure logP values (experimental or via HPLC) .

Methodological Notes

  • Contradiction Resolution : Cross-validate data across multiple techniques (e.g., DSC + TGA for thermal properties).
  • Advanced Synthesis : Prioritize Pd-catalyzed methods for regioselective functionalization .
  • Safety Protocols : Include acute toxicity testing (OECD 423) for novel derivatives .

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